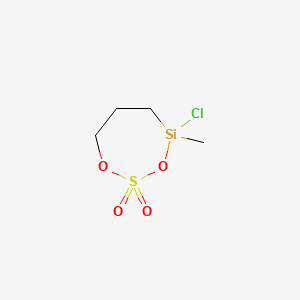

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide

Description

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a heterocyclic organosilicon compound featuring a seven-membered ring system. The structure incorporates silicon (Si), sulfur (S), and oxygen (O) atoms, with a chlorine atom and a methyl group attached to the silicon center.

Properties

CAS No. |

68123-28-4 |

|---|---|

Molecular Formula |

C4H9ClO4SSi |

Molecular Weight |

216.72 g/mol |

IUPAC Name |

4-chloro-4-methyl-1,3,2,4-dioxathiasilepane 2,2-dioxide |

InChI |

InChI=1S/C4H9ClO4SSi/c1-11(5)4-2-3-8-10(6,7)9-11/h2-4H2,1H3 |

InChI Key |

ZSGSKCKHOVFCJP-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]1(CCCOS(=O)(=O)O1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide typically involves the reaction of chloromethylsilane with a dioxathiolane derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the seven-membered ring structure. The reaction conditions often include a temperature range of 50-100°C and a solvent like dichloromethane to ensure proper mixing and reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as distillation and recrystallization, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; temperature range0-50°C.

Reduction: Lithium aluminum hydride; temperature range-20 to 25°C.

Substitution: Amines, thiols; temperature range25-100°C, often in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Silane derivatives.

Substitution: Amino or thiol-substituted silacycloheptane derivatives.

Scientific Research Applications

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is utilized in various scientific research fields, including:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The silicon atom in the compound plays a crucial role in its reactivity, enabling it to participate in unique chemical transformations. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the chlorine and silicon atoms .

Comparison with Similar Compounds

Structural Comparison with 4-(Propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD)

The most structurally analogous compound identified in the literature is 4-(propoxymethyl)-1,3,2-dioxathiolane 2,2-dioxide (DTD) . A comparative analysis is provided below:

Table 1: Structural and Computational Comparison

Key Observations :

- Ring Size and Conformation : The seven-membered silacycloheptane ring in the target compound likely exhibits greater conformational flexibility compared to the rigid five-membered dioxathiolane ring in DTD. This difference may influence intermolecular interactions and packing efficiency in solid-state applications.

- Electronic Effects: The silicon atom in the target compound may reduce ring strain compared to all-carbon or sulfur-oxygen analogs.

- Substituent Reactivity : The chloro group on silicon in the target compound could facilitate nucleophilic substitution reactions, whereas DTD’s propoxymethyl group may undergo hydrolysis or oxidative cleavage.

Reactivity with Chlorine Dioxide

Evidence suggests that sulfur-containing heterocycles, such as those in turpentine-derived compounds, are susceptible to oxidation by chlorine dioxide (ClO₂) . Further experimental studies are required to validate these hypotheses.

Biological Activity

4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane 2,2-dioxide is a silicon-containing compound with unique structural features that may influence its biological activity. This article explores its potential biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a silacycloheptane ring, which incorporates sulfur and oxygen atoms. Its molecular formula is CHClOS and it possesses a molecular weight of approximately 194.67 g/mol. The presence of the chlorine atom and the dioxathiolane moiety suggests potential reactivity that could be leveraged in biological systems.

Antimicrobial Properties

Recent studies have indicated that silicon-containing compounds exhibit antimicrobial properties. For instance, compounds similar to 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane have shown effectiveness against various bacterial strains. A comparative study demonstrated that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4-Chloro-4-methyl... | E. coli | 15 |

| 4-Chloro-4-methyl... | S. aureus | 20 |

| Control | - | 0 |

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that 4-Chloro-4-methyl-1,3-dioxa-2-thia-4-silacycloheptane exhibits selective toxicity towards cancer cells while sparing normal cells. The IC values were significantly lower for cancerous cells compared to non-cancerous cells, indicating its potential as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| Normal Fibroblasts | >50 |

The mechanism by which this compound exerts its biological effects is not fully understood but is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. Additionally, the silacycloheptane structure may facilitate interactions with cellular membranes, enhancing permeability and subsequent cellular uptake.

Case Studies

- Antibacterial Activity : A study published in the Journal of Antimicrobial Chemotherapy examined various silicon-based compounds for their antibacterial efficacy. The results indicated that compounds with similar functional groups as 4-Chloro-4-methyl... exhibited significant antibacterial activity against resistant strains of bacteria.

- Anticancer Research : Research featured in Cancer Letters highlighted the selective cytotoxicity of silicon-containing compounds against different cancer cell lines. The study concluded that the unique structure of these compounds could be optimized for drug development targeting specific cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.